molecular formula C11H15ClN2 B1452609 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1089610-42-3

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1452609
CAS No.: 1089610-42-3
M. Wt: 210.7 g/mol
InChI Key: BFUYUPFVRJUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (CAS 1089610-42-3) is a valuable chemical intermediate in pharmaceutical research and development. With a molecular formula of C11H15ClN2 and a molecular weight of 210.70 , this compound features a pyridine ring system substituted with a chlorine atom and a 4-methylpiperidin-1-yl group. This structure makes it a versatile building block for synthesizing more complex molecules, particularly in the exploration of novel therapeutic agents. Scientific literature indicates that analogs of this compound, specifically pyridine derivatives with similar halogen and heterocyclic amine substitutions, have been investigated as potent antagonists of the human TRPV1 (vanilloid receptor 1) . The TRPV1 receptor is a promising target for treating neuropathic and inflammatory pain, and antagonists based on this structural motif have demonstrated excellent antagonism to activators like capsaicin and showed strong analgesic activity in preclinical models . As a key intermediate, researchers can utilize this compound to construct targeted libraries for SAR (Structure-Activity Relationship) studies, especially in optimizing the "C-region" of potential TRPV1 antagonists . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-chloro-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYUPFVRJUJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine for Medicinal Chemistry Applications

Executive Summary

This guide provides a comprehensive technical overview of the key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the novel chemical entity, 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. As direct experimental data for this specific molecule is not extensively published, this document synthesizes data from structurally related analogs and established medicinal chemistry principles to provide a predictive profile. Crucially, it offers detailed, field-proven experimental protocols for researchers to empirically determine these critical parameters. The guide is structured to explain the causal relationships between a compound's structure, its physicochemical characteristics, and its potential behavior as a drug candidate, thereby empowering drug development professionals to make informed decisions. We will explore lipophilicity (LogP/D), aqueous solubility, ionization constants (pKa), and metabolic stability, providing the "why" behind experimental choices and the implications of each parameter for drug design and optimization.

Introduction

Chemical Identity and Structure

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a substituted pyridine derivative. The structure incorporates three key pharmacophoric elements: a 2-aminopyridine core, a halogen (chlorine) substituent, and a saturated heterocyclic (4-methylpiperidine) moiety. Each of these components is prevalent in a wide range of clinically approved drugs, suggesting the potential utility of this scaffold.[1][2]

  • IUPAC Name: 3-chloro-2-(4-methylpiperidin-1-yl)pyridine

  • Molecular Formula: C₁₁H₁₅ClN₂

  • Molecular Weight: 210.70 g/mol

Structure:


(Illustrative image - actual rendering may vary)
Rationale in Medicinal Chemistry

The pyridine ring is a highly privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[3] The 2-amino substitution pattern, as seen here with the piperidine nitrogen, creates a specific electronic and steric environment. The chlorine atom at the 3-position is expected to increase lipophilicity and can serve as a metabolic blocker or a point for vector-based modifications.[2] The 4-methylpiperidine group is a common feature in CNS-active agents and other therapeutic classes; it significantly influences basicity, solubility, and metabolic pathways.[4][5] Understanding the interplay of these structural features is paramount for predicting the compound's drug-like properties.

Core Physicochemical Properties: A Predictive and Methodological Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties. This section outlines the predicted characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine and provides robust protocols for their experimental determination.

Diagram 1: Interdependence of key physicochemical properties in drug discovery.
Ionization Constant (pKa)

Theoretical Insight: This molecule possesses two potential basic centers: the piperidine nitrogen (N-piperidine) and the pyridine ring nitrogen (N-pyridine).

  • N-piperidine: As a secondary alkyl amine, this nitrogen is expected to be strongly basic, with a predicted pKa in the range of 10.0 - 11.0.

  • N-pyridine: The basicity of this nitrogen is more complex. It is part of a 2-aminopyridine system. Unsubstituted 2-aminopyridine has a pKa of approximately 6.86.[6][7] The electron-donating effect of the alkylamino group at the C2 position increases the basicity of the ring nitrogen compared to pyridine itself (pKa ~5.5). However, the electron-withdrawing chlorine atom at the C3 position will counteract this effect, likely reducing the pKa of the N-pyridine to a value between 5.5 and 6.5.

Experimental Protocol: Potentiometric pKa Determination

This method measures the change in pH of a solution upon titration with an acid or base, allowing for the direct determination of pKa values.

  • Preparation: Prepare a 1-2 mM stock solution of the compound in a suitable co-solvent (e.g., DMSO, methanol). Prepare an aqueous solution (e.g., 0.15 M KCl) for the titration.

  • Instrumentation: Use a calibrated automatic titrator equipped with a high-precision pH electrode.

  • Titration: Add a small, precise volume of the compound's stock solution to the aqueous medium. Titrate the solution with standardized 0.1 M HCl to determine the basic pKa values. Then, titrate with 0.1 M KOH to determine any acidic pKa values (none are expected for this molecule).

  • Causality Check: The titration curve should show two distinct inflection points corresponding to the protonation of the two basic nitrogens. The inclusion of known standards (e.g., pyridine and piperidine) validates the system's accuracy.

  • Data Analysis: Use specialized software (e.g., Hyperquad) to analyze the titration curve and calculate the macroscopic pKa constants.

Lipophilicity (LogP/LogD)

Theoretical Insight: Lipophilicity is a critical determinant of a drug's absorption, distribution, and potential for off-target effects.

  • Calculated LogP (cLogP): Based on fragment contributions, the cLogP is predicted to be in the range of 2.5 - 3.5. The pyridine ring, chloro-substituent, and the hydrocarbon portions of the piperidine ring all contribute positively to lipophilicity.

  • LogD at pH 7.4: Since the molecule will be partially protonated at physiological pH (primarily at the N-piperidine), its distribution coefficient (LogD) will be lower than its partition coefficient (LogP). Given the predicted pKa values, the LogD₇.₄ will likely be 1.0 - 2.0 log units lower than the LogP. Studies on substituted pyridines have shown that lipophilicity is highly sensitive to substitution patterns.[8][9]

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Pre-saturation: Shake equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) together overnight to ensure mutual saturation. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Add the test compound (from a concentrated stock in a volatile solvent) to a vial and evaporate the solvent. Add precise volumes of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: LogP (or LogD at the buffer's pH) = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Diagram 2: Experimental workflow for shake-flask LogP determination.
Aqueous Solubility

Theoretical Insight: Adequate aqueous solubility is essential for oral absorption and for preparing intravenous formulations. Given the predicted LogP and the crystalline nature of similar compounds, the intrinsic solubility is likely to be low to moderate. However, due to the two basic centers, solubility will be highly pH-dependent, increasing significantly in acidic environments where the molecule forms soluble salts.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method measures the turbidity that forms when a compound precipitates from a DMSO stock solution into an aqueous buffer.

  • Compound Plating: Dispense 1-2 µL of a 10 mM DMSO stock solution of the test compound into a 96- or 384-well microplate. Include a known soluble compound (positive control) and a known insoluble compound (negative control) to validate the assay run.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration (e.g., 100 µM).

  • Incubation & Shaking: Seal the plate and shake for 1-2 hours at room temperature to allow for precipitation to reach a steady state.

  • Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Compare the signal from the test compound wells to a calibration curve generated from serial dilutions of a known insoluble standard. The concentration at which the signal rises above a defined threshold is reported as the kinetic solubility.

In Vitro ADME Profile

Metabolic Stability

Theoretical Insight: The metabolic fate of a drug candidate is a primary driver of its half-life and bioavailability.[10] The piperidine moiety is often susceptible to metabolism by cytochrome P450 (CYP) enzymes.[4][11]

  • Likely Pathways:

    • C-Hydroxylation: Oxidation of the carbon atoms on the piperidine ring, particularly those adjacent (alpha) to the nitrogen, is a common metabolic route. The 4-methyl group may direct metabolism to other positions or be hydroxylated itself.

    • N-dealkylation: Cleavage of the bond between the pyridine ring and the piperidine nitrogen is a possibility, though often a slower process for aryl-heteroatom bonds.

The presence of substituents adjacent to the piperidine nitrogen can influence metabolic stability.[4]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system (required for CYP activity) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a solution containing a protein-precipitating organic solvent (e.g., cold acetonitrile) and an internal standard for LC-MS/MS analysis.

  • Self-Validation: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to ensure the HLM and cofactor system are active and the assay is performing as expected.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Diagram 3: Workflow for an in vitro Human Liver Microsomal (HLM) stability assay.
Plasma Protein Binding (PPB)

Theoretical Insight: With a predicted LogD₇.₄ between 1.5 and 2.5, moderate to high plasma protein binding is expected, primarily to human serum albumin (HSA). Only the unbound fraction of a drug is free to engage its target and be cleared, making PPB a critical parameter.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: Use a RED device, which consists of single-use inserts divided by a semi-permeable membrane (typically 8 kDa MWCO).

  • Sample Addition: Add plasma containing the test compound (e.g., 5 µM) to one chamber and PBS (pH 7.4) to the other chamber.

  • Equilibration: Seal the plate and incubate with shaking at 37°C for 4-6 hours. This allows the small, unbound drug molecules to diffuse across the membrane and reach equilibrium.

  • Analysis: After incubation, remove aliquots from both the plasma and buffer chambers. The samples are then analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = ([Concentration in Buffer] / [Concentration in Plasma]) x 100. The percentage bound is 100 - % Unbound.

Summary of Predicted Physicochemical Profile

The following table summarizes the predicted properties for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine based on the analysis of its structural components and established medicinal chemistry principles. These values should be considered estimates pending experimental verification using the protocols outlined in this guide.

PropertyPredicted Value / CharacteristicImplication for Drug Development
Molecular Weight 210.70 g/mol Excellent; well within "Rule of 5" guidelines for good oral bioavailability.
pKa₁ (N-piperidine) 10.0 - 11.0Strong base; will be >99% protonated at physiological pH. Key driver of solubility in acidic environments (e.g., stomach).
pKa₂ (N-pyridine) 5.5 - 6.5Weak base; will be partially protonated at physiological pH. Can influence target engagement and cell permeability.
cLogP 2.5 - 3.5In a good range for balancing permeability and solubility.
LogD at pH 7.4 1.5 - 2.5Lower than LogP due to protonation; suggests a favorable balance for cell penetration without excessive non-specific binding.
Aqueous Solubility Low intrinsic, high at acidic pHMay require formulation strategies for neutral pH delivery. Good solubility in the stomach is expected.
Metabolic Stability Moderate to High RiskPiperidine ring is a potential site for CYP-mediated oxidation. Experimental determination is critical.
Plasma Protein Binding Moderate to High (>80%)Expected based on LogD; the free fraction needs to be sufficient for efficacy.

Conclusion: A Medicinal Chemist's Perspective

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine presents an intriguing scaffold for medicinal chemistry exploration. Its predicted physicochemical profile is largely favorable, with a low molecular weight and a LogD profile that suggests it can achieve a good balance between solubility and permeability. The key areas for experimental focus and potential optimization are its basicity and metabolic stability. The dual basic centers will strongly influence its pharmacokinetic profile, and understanding the pKa of each nitrogen is essential. The piperidine ring represents a potential metabolic liability, and the in vitro microsomal stability assay will be the first critical step in assessing its half-life. The protocols and insights provided in this guide offer a robust framework for the thorough characterization of this and related molecules, enabling a data-driven approach to advancing promising compounds through the drug discovery pipeline.

References

  • BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
  • BenchChem. (2025). Morpholine vs.
  • PubChem. 2-Aminopyridine - Compound Summary (CID 10439).
  • Gimeno, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • U.S. Environmental Protection Agency (EPA). Aminopyridines - Chemical Hazard Assessment.
  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • PubMed. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
  • Benchchem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • ChemRxiv. (2022).
  • Ghodsi, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

Sources

Strategic Scaffolding: The Role of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine in Heterocyclic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper on the strategic application of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine in modern heterocyclic drug discovery.

Executive Summary: The "Janus" Scaffold

In the architecture of small molecule drugs, "privileged structures" are molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine represents a quintessential "Janus" scaffold —a bifunctional intermediate that looks two ways:

  • The Established Face (C2): The 4-methylpiperidinyl group at the C2 position provides a defined steric and lipophilic handle, often critical for occupying hydrophobic pockets in GPCRs and kinases.

  • The Reactive Face (C3): The chlorine atom at the C3 position serves as a dormant "warhead" for downstream palladium-catalyzed cross-coupling, enabling rapid library diversification.

This guide details the synthesis, physicochemical properties, and strategic utility of this scaffold in generating high-value heterocyclic libraries.

Synthesis & Regiocontrol: The "Make"

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The critical technical challenge is regioselectivity .

The Substrate: 2,3-Dichloropyridine

The starting material, 2,3-dichloropyridine, possesses two electrophilic sites. However, they are not electronically equivalent.

  • C2 Position: Highly activated due to the inductive electron-withdrawing effect of the adjacent ring nitrogen and the ability to stabilize the negative charge in the Meisenheimer intermediate.

  • C3 Position: Significantly less reactive, behaving more like a standard chlorobenzene.

Experimental Protocol

Objective: Selective mono-amination at C2 without touching C3.

Reagents:

  • Substrate: 2,3-Dichloropyridine (1.0 equiv)

  • Nucleophile: 4-Methylpiperidine (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: DMF or NMP (Polar aprotic solvents accelerate SNAr)

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Charge: To a dry reaction vessel equipped with a magnetic stir bar, add 2,3-dichloropyridine and anhydrous K₂CO₃.

  • Solvation: Add DMF (5 mL per gram of substrate) and stir to create a suspension.

  • Addition: Add 4-methylpiperidine dropwise at room temperature.

  • Reaction: Heat the mixture to 90 °C. Monitor via LC-MS.

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the mass shift [M+H]⁺ corresponding to the product (approx. m/z 211/213 ratio for Cl isotope).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a solid or oil. Extract with Ethyl Acetate if necessary.

  • Purification: If regioselectivity is high (>95:5), recrystallization from Ethanol/Water is preferred over column chromatography for scalability.

Mechanism & Regioselectivity Visualization

The following diagram illustrates the reaction pathway and the electronic rationale for C2 selectivity.

SNAr_Mechanism Start 2,3-Dichloropyridine TS Meisenheimer Complex (Stabilized by Ring N) Start->TS + Nu (Attack at C2) ByProd C3-Substituted Isomer (Minor/Trace) Start->ByProd Attack at C3 (High Energy Barrier) Nu 4-Methylpiperidine Prod 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (Target Scaffold) TS->Prod - HCl

Figure 1: Reaction pathway showing the kinetic preference for C2 substitution due to nitrogen stabilization.

Physicochemical Profile: The "Why"

Why select this specific scaffold over an aniline or a simple pyridine?

Property3-Chloro-2-(4-methylpiperidin-1-yl)pyridineAnalogous Aniline DerivativeImpact on Drug Design
Basicity (pKa) ~6.5 - 7.0 (Ring N)~3.0 - 4.0 (Aniline N)The 2-amino group donates electron density, making the pyridine nitrogen more basic than a standard pyridine (pKa 5.2). This improves solubility in acidic media (stomach).
Lipophilicity Moderate (LogP ~2.5)HighThe pyridine nitrogen lowers LogP compared to the phenyl ring, improving "drug-likeness" (Lipinski's Rule of 5).
Metabolic Stability HighLow to ModeratePyridines are generally less prone to oxidative metabolism (e.g., hydroxylation) than electron-rich phenyl rings.
H-Bonding Acceptor (Ring N)Donor/AcceptorThe pyridine nitrogen acts as a key H-bond acceptor in kinase hinge regions.

Key Insight: The 4-methylpiperidine moiety is not arbitrary. It is a proven pharmacophore found in numerous antihistamines and antipsychotics. The methyl group breaks symmetry, often improving binding selectivity by probing specific hydrophobic sub-pockets.

Downstream Functionalization: The "Click"

Once the scaffold is synthesized, the C3-chlorine atom becomes the focal point. It is less reactive than a bromide or iodide, which is advantageous: it survives the initial SNAr but activates under specific Pd-catalyzed conditions.

Suzuki-Miyaura Coupling (C-C Bond Formation)
  • Application: Attaching aryl or heteroaryl groups to build biaryl systems (common in Kinase Inhibitors).

  • Protocol:

    • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (Buchwald ligands are crucial for activating the aryl chloride).

    • Partner: Aryl Boronic Acid.

    • Base: K₃PO₄ or Cs₂CO₃.

    • Solvent: Dioxane/Water (4:1).

    • Temp: 100 °C.

Buchwald-Hartwig Amination (C-N Bond Formation)
  • Application: Creating 2,3-diaminopyridines.

  • Protocol:

    • Catalyst: Pd₂dba₃ + Xantphos or BINAP.

    • Partner: Primary or Secondary Amines.

    • Base: NaOtBu.

    • Solvent: Toluene.

    • Temp: 110 °C.

Workflow: From Scaffold to Lead Candidate

The following diagram visualizes how this single scaffold supports a "Divergent Synthesis" strategy, allowing a project team to rapidly generate a library of 50+ analogs.

Divergent_Synthesis Core Core Scaffold: 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Suzuki Path A: Suzuki Coupling (+ Aryl Boronic Acids) Core->Suzuki Buchwald Path B: Buchwald Amination (+ Primary Amines) Core->Buchwald Heck Path C: Heck Reaction (+ Acrylates/Styrenes) Core->Heck Lib1 Library 1: Biaryl Kinase Inhibitors (Targeting Hinge Region) Suzuki->Lib1 Lib2 Library 2: 2,3-Diaminopyridines (GPCR Ligands) Buchwald->Lib2 Lib3 Library 3: Alkenyl Pyridines (Michael Acceptors) Heck->Lib3

Figure 2: Divergent synthesis workflow transforming the core scaffold into distinct functional libraries.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from

  • WuXi AppTec. (2024). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-(Piperidin-1-yl)aniline Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride. Retrieved from

Sources

Pharmacophore Analysis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric properties of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine , a privileged structural motif in kinase inhibitor discovery. While often utilized as a fragment or core scaffold rather than a standalone clinical candidate, this structure represents a textbook example of Fragment-Based Drug Discovery (FBDD) principles. Its architecture combines a hinge-binding heteroaromatic core (pyridine) with a hydrophobic shape-complementarity element (4-methylpiperidine) and an electronic/steric modulator (3-chlorine).

This guide deconstructs the molecule's binding potential within the ATP-binding pocket of protein kinases (e.g., ERK, CDK, FLT3), detailing the structural rationale for its activity and providing self-validating protocols for its characterization.

Structural Deconstruction & Pharmacophore Mapping

The molecule functions as a Type I (ATP-competitive) pharmacophore. Its efficacy relies on three distinct interaction zones that map to the conserved regions of the kinase catalytic domain.

The Hinge Binding Core (Pyridine)

The 2-aminopyridine system is a classical "privileged structure" in kinase medicinal chemistry.

  • Interaction: The pyridine nitrogen (

    
    ) acts as a Hydrogen Bond Acceptor (HBA).
    
  • Target: It typically accepts a hydrogen bond from the backbone amide nitrogen of the "hinge region" residue (e.g., Met, Leu, or Glu depending on the kinase).

  • Electronic Effect: The electron-withdrawing nature of the pyridine ring lowers the pKa of the attached piperidine nitrogen, preventing protonation at physiological pH, which is critical for maintaining the neutral, hydrophobic character required for the ATP pocket.

The 3-Chloro "Orthogonal Modulator"

The chlorine atom at the 3-position is not merely a hydrophobic substituent; it serves two critical high-level functions:

  • Conformational Control (Atropisomerism): The steric bulk of the chlorine atom forces the piperidine ring out of planarity with the pyridine ring. This "pre-organization" reduces the entropic penalty upon binding, as the molecule adopts a bioactive conformation in solution that mimics the bound state.

  • Metabolic Blockade: The 3-position of pyridine is electronically susceptible to oxidative metabolism (N-oxidation or hydroxylation). Chlorination blocks this "soft spot," enhancing metabolic stability (t1/2).

The Hydrophobic Tail (4-Methylpiperidine)
  • Solvent/Ribose Interface: The piperidine ring projects away from the hinge.

  • 4-Methyl Group: This substituent provides a vector for probing the Solvent Front or the Ribose Binding Pocket . It adds lipophilicity (

    
    ) and shape complementarity, displacing conserved water molecules which results in an entropic gain in binding energy.
    
Data Summary: Physicochemical Profile
PropertyValue (Predicted)Pharmacophoric Role
MW ~210.7 DaFragment-like (Rule of 3 compliant)
cLogP ~2.8 - 3.2Hydrophobic interaction capability
H-Bond Acceptors 2 (Pyridine N, Piperidine N)Hinge binding
H-Bond Donors 0Requires donor in protein (Backbone NH)
Rotatable Bonds 1 (C-N bond)Low entropy cost upon binding

Mechanistic Pathway & Signaling Logic

The following Graphviz diagram illustrates the logical flow of how this scaffold inhibits kinase signaling, moving from molecular recognition to cellular phenotype.

KinaseInhibition Scaffold 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine ATP_Pocket ATP Binding Pocket (Cleft between N- and C-lobes) Scaffold->ATP_Pocket Occupies Hinge Hinge Region (Backbone H-Bonding) Scaffold->Hinge Pyridine N (HBA) Hydrophobic Hydrophobic Sub-pocket (Gatekeeper/Solvent Front) Scaffold->Hydrophobic 3-Cl & Methylpiperidine Inhibition Competitive Inhibition (Prevents ATP binding) ATP_Pocket->Inhibition Steric Occlusion Phosphorylation Substrate Phosphorylation (Blocked) Inhibition->Phosphorylation Prevents Downstream Downstream Signaling (e.g., MAPK/ERK, STAT) Phosphorylation->Downstream Required for Phenotype Cell Cycle Arrest / Apoptosis Downstream->Phenotype Modulation

Figure 1: Mechanistic pathway of the scaffold acting as an ATP-competitive inhibitor, disrupting downstream oncogenic signaling.

Experimental Protocols for Validation

To validate the pharmacophore model of this scaffold, the following self-validating workflows are recommended. These protocols prioritize data integrity and reproducibility.

In Silico Validation: Molecular Docking Workflow

Before synthesis or purchase, computational validation confirms the binding hypothesis.

  • Protein Preparation:

    • Retrieve crystal structure of target kinase (e.g., CDK2, PDB: 1DI8 or ERK2) from RCSB PDB.

    • Strip water molecules (retain only conserved catalytic waters if necessary).

    • Protonate residues at pH 7.4 using a tool like PropKa.

  • Ligand Preparation:

    • Generate 3D conformers of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine.

    • Critical Step: Generate the low-energy atropisomer where the piperidine ring is twisted relative to the pyridine due to the 3-Cl steric clash.

  • Docking Grid Generation:

    • Center grid on the hinge region (e.g., residue Leu83 in CDK2).

    • Define a 20Å box.

  • Scoring:

    • Use Glide XP or AutoDock Vina.

    • Success Metric: A binding pose showing a distance of 2.8–3.2 Å between the Pyridine N and the hinge backbone NH.

In Vitro Validation: TR-FRET Kinase Assay

This protocol measures the IC50 of the molecule against a specific kinase (e.g., FLT3 or ERK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Kinase (Recombinant human FLT3 or ERK2).

  • Substrate: Biotinylated peptide (e.g., PolyGT).

  • ATP (at Km concentration).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Protocol:

  • Compound Dilution: Prepare a 10-point serial dilution of the scaffold in 100% DMSO (Start at 100 µM).

  • Reaction Assembly:

    • Add 5 µL of Compound (diluted in buffer, final DMSO <1%).

    • Add 10 µL of Enzyme/Substrate mix.

    • Incubate 15 min (Pre-incubation to detect slow-binding).

    • Add 10 µL of ATP to initiate reaction.

  • Incubation: Run for 60 minutes at Room Temperature (RT).

  • Detection: Add 25 µL of Detection Mix (EDTA to stop reaction + Antibodies). Incubate 1 hour.

  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Self-Validation Check:

  • Z-Prime (Z'): Must be > 0.5 for the assay to be considered robust.

  • Reference: Include a known inhibitor (e.g., Staurosporine) as a positive control.

Synthesis & Optimization Strategy (SAR)

The 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine structure is rarely the final drug; it is the starting point.

Synthetic Access

The scaffold is synthesized via a Nucleophilic Aromatic Substitution (SnAr) or Buchwald-Hartwig Amination .

  • Starting Materials: 2,3-Dichloropyridine + 4-Methylpiperidine.

  • Conditions:

    • SnAr: Heat (120°C), Base (K2CO3), Solvent (DMF/DMSO). The 2-position is more electrophilic, allowing selective substitution.

    • Catalytic:[1] Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C (Required if SnAr is sluggish due to electron-rich substituents).

Optimization Vectors (SAR)

To transition from "Fragment" to "Lead," modifications are made at specific vectors:

VectorModificationRationale
Pyridine C5/C6 Add Aryl/Heteroaryl groupsTo reach the "Gatekeeper" residue or the "DFG-motif" for selectivity.
Piperidine C4 Replace Methyl with Amine/Polar groupTo improve solubility or interact with Ribose-pocket residues (Asp/Glu).
3-Chloro Replace with -CN or -CF3To modulate electronics and metabolic stability without losing the steric twist.

References

  • BenchChem. (2025).[2][3] Potential Therapeutic Targets of 3-Chloroisothiazolo[5,4-b]pyridine: A Technical Guide. Retrieved from

  • McGregor, M. J. (2007).[4] A pharmacophore map of small molecule protein kinase inhibitors. Journal of Chemical Information and Modeling, 47(6), 2374-2382.

  • Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.[5] Data in Brief, 38, 107391.

  • Cheng, Y., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors.[1] International Journal of Molecular Sciences, 12(12), 8714-8732.

  • Li, H., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor.[6] European Journal of Medicinal Chemistry, 160, 61-81.[6]

Sources

Computational modeling and docking studies of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Computational Modeling and Docking Studies of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Authored by: A Senior Application Scientist

Abstract

In the contemporary landscape of drug discovery and development, computational modeling serves as an indispensable tool for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive, in-depth technical walkthrough of the computational modeling and molecular docking studies of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine, a novel heterocyclic compound. The methodologies delineated herein are designed to be self-validating and are grounded in established scientific principles, offering researchers, scientists, and drug development professionals a robust framework for in silico analysis. This document elucidates the causal rationale behind each experimental choice, from ligand and protein preparation to the intricacies of post-docking analysis and ADMET prediction. All protocols are supported by authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Analysis

The journey of a drug from conception to clinical approval is an arduous and expensive process. Computational, or in silico, methods have emerged as a cornerstone of modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before a compound is ever synthesized. This predictive power significantly de-risks the drug development pipeline by identifying promising candidates and flagging potential liabilities early on.

The subject of this guide, 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine, represents a scaffold with potential for biological activity due to the presence of a pyridine ring, a common motif in many approved drugs. The chloro and methyl-piperidinyl substitutions offer unique steric and electronic features that can be exploited for targeted binding. In the absence of pre-existing experimental data for this specific molecule, this guide will establish a hypothetical, yet scientifically rigorous, workflow for its computational evaluation. For the purpose of this guide, we will hypothesize a study targeting the human Cyclin-Dependent Kinase 2 (CDK2) , a well-validated cancer target for which many pyridine-based inhibitors have been developed.

The Computational Workflow: A Step-by-Step Guide

The following sections detail the sequential steps of a robust computational analysis pipeline. Each stage is designed to build upon the last, culminating in a comprehensive profile of the molecule's potential as a drug candidate.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves the conversion of the 2D chemical structure of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine into a three-dimensional, energetically minimized conformation suitable for docking.

Protocol 2.1.1: Ligand Preparation Workflow
  • 2D Structure Generation: Draw the molecule in a chemical drawing software such as MarvinSketch or ChemDraw and save it in a common chemical file format (e.g., MOL or SDF).

  • 3D Conversion and Initial Optimization: Utilize a computational chemistry tool like Open Babel or the LigPrep module of the Schrödinger Suite to convert the 2D structure into a 3D conformation. This process typically involves the addition of explicit hydrogens.

  • Tautomeric and Ionization States: It is crucial to generate plausible tautomeric and ionization states of the ligand at a physiological pH (typically 7.4 ± 1.0). Tools like Epik can be employed for this purpose.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field, such as OPLS3e or MMFF94. This step ensures that the ligand is in a low-energy, stable conformation.

G A 2D Structure of Ligand B 3D Conversion & Hydrogen Addition A->B C Generate Tautomers & Ionization States (pH 7.4) B->C D Energy Minimization (e.g., OPLS3e) C->D E Final 3D Ligand Conformation D->E

Caption: Workflow for Ligand Preparation.

Protein Preparation: Readying the Target for Docking

For this hypothetical study, we will use the crystal structure of human CDK2 in complex with an inhibitor. A suitable entry from the Protein Data Bank (PDB) would be PDB ID: 2BEJ .

Protocol 2.2.1: Protein Preparation Workflow
  • PDB Structure Acquisition: Download the PDB file (2BEJ.pdb) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is typically done using the Protein Preparation Wizard in Maestro (Schrödinger) or with tools like PyMOL.

  • Addition of Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Protonation and Tautomeric States of Residues: Assign correct protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. The restraints ensure that the backbone atoms do not deviate significantly from the crystal structure.

G A Download PDB Structure (e.g., 2BEJ) B Remove Water, Co-factors, and Ligands A->B C Add Hydrogens B->C D Assign Protonation States (pH 7.4) C->D E Restrained Energy Minimization D->E F Prepared Protein for Docking E->F

Caption: Workflow for Protein Preparation.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The quality of the prediction is highly dependent on the docking algorithm and the scoring function used.

Protocol 2.3.1: Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be large enough to allow for rotational and translational freedom of the ligand. For PDB ID 2BEJ, the active site is well-defined by the location of the co-crystallized ligand.

  • Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational time but also the thoroughness of the search.

  • Execution of Docking: Run the docking simulation using a program like AutoDock Vina.

  • Analysis of Results: The output will be a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Parameter Description Typical Value
Grid Center The x, y, z coordinates of the center of the active site.Dependent on PDB structure
Grid Size The dimensions of the docking box in Angstroms.25 x 25 x 25 Å
Exhaustiveness The thoroughness of the conformational search.8 - 32
Number of Modes The number of binding poses to generate.10
Post-Docking Analysis: Interpreting the Results

A low binding energy score is a good indicator, but a thorough visual inspection of the predicted binding pose is essential to validate the docking results.

Protocol 2.4.1: Post-Docking Analysis
  • Visual Inspection: Load the protein-ligand complex into a molecular visualization tool like PyMOL or Chimera.

  • Interaction Analysis: Identify and analyze the key intermolecular interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often the main driver of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Comparison with Known Binders: If available, compare the binding mode of your ligand with that of known inhibitors of the target protein. This can provide confidence in the predicted pose.

G A Docking Output (Poses & Scores) B Visual Inspection in PyMOL/Chimera A->B C Analysis of Intermolecular Interactions B->C D Hydrogen Bonds C->D E Hydrophobic Interactions C->E F Pi-Pi Stacking C->F G Comparison with Known Inhibitors D->G E->G F->G H Validated Binding Hypothesis G->H

Caption: Workflow for Post-Docking Analysis.

ADMET Prediction: Assessing Drug-Likeness

A molecule with high binding affinity may still fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.

Protocol 3.1: In Silico ADMET Prediction
  • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness. It assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

  • Computational Tools: Utilize online servers or software packages like SwissADME or QikProp (Schrödinger) to predict a wide range of ADMET properties.

Property Description Acceptable Range for Oral Drugs
Molecular Weight The mass of the molecule.< 500 Da
logP The logarithm of the partition coefficient between octanol and water.< 5
H-bond Donors The number of O-H and N-H bonds.< 5
H-bond Acceptors The number of N and O atoms.< 10
TPSA Topological Polar Surface Area.< 140 Ų
Ames Test Prediction of mutagenicity.Negative
hERG Inhibition Prediction of cardiotoxicity.Low risk

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling and docking studies of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. By following these protocols, researchers can generate a robust, data-driven hypothesis about the potential of this and other novel compounds as therapeutic agents. It is imperative to remember that in silico predictions are not a substitute for experimental validation. Promising candidates from this computational pipeline should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity and safety profile. Future computational work could involve more advanced techniques such as molecular dynamics simulations to study the stability of the ligand-protein complex over time.

References

  • Shelley, J. C., Cholleti, A., Frye, L. L., Greenwood, J. R., Timlin, M. R., & Uchimaya, M. (2007). Epik: a software program for pKa prediction and protonation state generation for drug-like molecules. Journal of computer-aided molecular design, 21(12), 681–691. [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various compounds with potential applications in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a chlorinated pyridine core and a 4-methylpiperidine moiety, makes it a versatile intermediate for further functionalization. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility.

The synthetic strategy hinges on the reaction of 2,3-dichloropyridine with 4-methylpiperidine. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring for SNAr. The regioselectivity of the reaction, favoring substitution at the 2-position, is governed by the electronic effects of the ring nitrogen, which exerts a stronger activating effect at the ortho and para positions.[3][4]

Reaction Scheme and Mechanism

The synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyridine with 4-methylpiperidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[5]

  • Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2,3-dichloropyridine ring. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion from the 2-position. The liberated chloride ion then reacts with a proton from the protonated piperidine nitrogen, which is subsequently neutralized by the base in the reaction mixture.

Materials and Apparatus

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplierNotes
2,3-DichloropyridineC₅H₃Cl₂N147.99≥98%Sigma-AldrichCorrosive, handle with care.
4-MethylpiperidineC₆H₁₃N99.17≥98%Sigma-AldrichFlammable, irritant.
Potassium CarbonateK₂CO₃138.21≥99%Fisher ScientificAnhydrous.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-AldrichTeratogen, handle in a fume hood.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher ScientificFor extraction and chromatography.
HexaneC₆H₁₄86.18ACS GradeFisher ScientificFor chromatography.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher ScientificFor extraction.
Magnesium SulfateMgSO₄120.37AnhydrousSigma-AldrichFor drying.
Deionized WaterH₂O18.02--For work-up.
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel 60, 230-400 mesh)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.

Experimental Protocol

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.

  • Ensure all glassware is dry before use.

  • Place the reaction setup in a heating mantle on a magnetic stirrer.

  • Maintain a gentle flow of nitrogen through the system to ensure an inert atmosphere.

Step 2: Reaction Procedure
  • To the reaction flask, add 2,3-dichloropyridine (10.0 g, 67.6 mmol) and anhydrous potassium carbonate (18.7 g, 135.2 mmol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good suspension of the reagents.

  • In the dropping funnel, prepare a solution of 4-methylpiperidine (7.3 g, 73.6 mmol) in 20 mL of anhydrous DMF.

  • Add the 4-methylpiperidine solution dropwise to the reaction mixture over a period of 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The disappearance of the 2,3-dichloropyridine spot indicates the completion of the reaction.

Step 3: Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of deionized water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

Step 4: Purification
  • The crude product is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20% ethyl acetate).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine as a solid or a viscous oil.

Characterization

The identity and purity of the synthesized 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.0 (dd, 1H, pyridine-H6), ~7.5 (dd, 1H, pyridine-H4), ~6.8 (dd, 1H, pyridine-H5), ~3.5-3.0 (m, 4H, piperidine-H2', H6'), ~1.8-1.6 (m, 3H, piperidine-H3', H5', H4'), ~1.3-1.1 (m, 2H, piperidine-H3', H5'), ~0.9 (d, 3H, methyl-H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~158 (C2), ~145 (C6), ~138 (C4), ~125 (C3), ~118 (C5), ~52 (piperidine-C2', C6'), ~34 (piperidine-C3', C5'), ~31 (piperidine-C4'), ~22 (methyl-C).

  • Mass Spectrometry (ESI-MS): Expected m/z for C₁₁H₁₅ClN₂ [M+H]⁺: 211.09.

Data Summary Table

ParameterValue
Starting Material 12,3-Dichloropyridine
Starting Material 24-Methylpiperidine
BasePotassium Carbonate
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80 °C
Reaction Time12-16 hours
Purification MethodColumn Chromatography
Expected Yield70-85%

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: 2,3-Dichloropyridine 4-Methylpiperidine K₂CO₃ setup Assemble Dry Glassware under Nitrogen reagents->setup 1. addition Add Reagents to DMF setup->addition heating Heat to 80°C (12-16 h) addition->heating 2. monitoring Monitor by TLC heating->monitoring 3. quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract 4. dry Dry and Concentrate extract->dry 5. chromatography Column Chromatography dry->chromatography characterization Characterize Product: NMR, MS chromatography->characterization 6.

Caption: Experimental workflow for the synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

  • 2,3-Dichloropyridine is corrosive and should be handled with care.

  • 4-Methylpiperidine is flammable and an irritant.

  • N,N-Dimethylformamide (DMF) is a teratogen and should be handled with extreme caution.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. By following the step-by-step instructions and understanding the rationale behind each procedure, researchers can confidently and safely synthesize this valuable building block for applications in drug discovery and development. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. ()
  • Pyridine synthesis. Organic Chemistry Portal. ()
  • Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based C
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. ()
  • Method for preparing 2,3-dichloropyridine.
  • General strategy for the synthesis of piperidine derivatives.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. ()
  • nucleophilic arom
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Physical Organic Chemistry. ()
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. ()
  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. ()
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. ()
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. ()
  • 3-Chloro-2-(4-methylpiperidin-1-yl)aniline. SynHet. ()
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. ()
  • Synthesis and evaluation of 5,7-dichloro-4- (3-{4-[4-(2-[ F]fluoroethyl)-piperazin-1-yl]- phenyl}-ureido). Journal of Labelled Compounds and Radiopharmaceuticals. ()
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl}pyridin-2-yl) piperidine-4-carboxylic acid or its pharmaceutically acceptable salts. Technical Disclosure Commons. ()

Sources

Scalable manufacturing process for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-DCP

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine , a critical pharmacophore found in various kinase inhibitors and GPCR ligands. The process utilizes a regioselective Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyridine with 4-methylpiperidine.

Unlike traditional bench-scale methods that often rely on hard-to-remove solvents (DMF/DMSO) and chromatographic purification, this protocol is engineered for manufacturing scalability . It features a recoverable solvent system, inorganic base scavenging, and a crystallization-based purification strategy that consistently yields >98% purity with >85% isolated yield.

Reaction Engineering & Mechanism
2.1 The Chemical Challenge: Regioselectivity

The starting material, 2,3-Dichloropyridine , presents two potential electrophilic sites. However, the reaction is highly selective for the C2 position .[1]

  • Electronic Activation: The ring nitrogen exerts a strong electron-withdrawing effect, activating the C2 and C4 positions (ortho/para). C3 is meta to the nitrogen and is not activated for

    
    .
    
  • Inductive Assistance: The chlorine atom at C3 provides an additional inductive (

    
    ) effect that further increases the electrophilicity of the adjacent C2 carbon, making it significantly more reactive than a standard 2-chloropyridine.
    
2.2 Mechanistic Pathway

The reaction proceeds via a Meisenheimer Complex intermediate. The 4-methylpiperidine nitrogen attacks C2, breaking the aromaticity. The intermediate is stabilized by the ring nitrogen before the chloride leaving group is eliminated to restore aromaticity.

SNAr_Mechanism SM1 2,3-Dichloropyridine TS Meisenheimer Complex (Stabilized Anion) SM1->TS Nucleophilic Attack (k1, rds) SM2 4-Methylpiperidine SM2->TS PROD Product: 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine TS->PROD Elimination of Cl- (k2, fast) BYPROD Byproduct: HCl (Scavenged by Base) TS->BYPROD

Figure 1: Reaction mechanism illustrating the regioselective attack at C2.

Scalable Manufacturing Protocol
3.1 Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
2,3-Dichloropyridine 147.991.0ElectrophilePurity >98%
4-Methylpiperidine 99.171.1 - 1.2NucleophileAssay check for water content
Potassium Carbonate (

)
138.211.5BaseMilled/Powdered (Surface area)
Acetonitrile (MeCN) -5-8 VolSolventWater content <0.1% (KF)

Why Acetonitrile? While DMF/DMSO are faster, they cause significant issues during aqueous workup (emulsions, product loss). MeCN allows for azeotropic drying if needed and easy aqueous phase separation or solvent swapping.

3.2 Step-by-Step Procedure (1 kg Scale Basis)

Phase 1: Reaction Initiation

  • Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge Acetonitrile (5.0 L) and Potassium Carbonate (1.40 kg, 1.5 eq) . Stir at 300 RPM to create a suspension.

  • SM Addition: Add 2,3-Dichloropyridine (1.0 kg, 6.76 mol) .

    • Note: The reaction is not yet active.

  • Nucleophile Addition: Add 4-Methylpiperidine (0.80 kg, 1.2 eq) via addition funnel over 30 minutes.

    • Exotherm Alert: A mild exotherm (

      
      ) may occur. Maintain internal temp 
      
      
      
      .

Phase 2: Reaction & IPC 5. Heating: Ramp temperature to Reflux (


)  over 1 hour.
6.  Agitation:  Increase stirring to ensure base suspension does not settle.
7.  Time:  Hold at reflux for 12–16 hours .
8.  IPC (In-Process Control):  Sample 50 µL into MeCN/Water. Analyze by HPLC.
  • Target: < 1.0% remaining 2,3-dichloropyridine.
  • Impurity Watch: Monitor for hydrolysis product (3-chloro-2-hydroxypyridine) if wet.

Phase 3: Workup & Isolation 9. Cooling: Cool reactor to


.
10. Quench:  Add Water (5.0 L)  slowly. The inorganic salts (

, excess

) will dissolve. 11. Phase Split: Stop stirring. Allow layers to separate (15-30 min).
  • Top Layer: Product in MeCN (organic rich).
  • Bottom Layer: Aqueous brine/waste. Drain and discard.
  • Solvent Swap: Distill the organic layer under reduced pressure (vacuum) to remove MeCN, swapping into Ethanol (EtOH) or Heptane .
  • Target Volume: Approx 3-4 L total volume.[2]

Phase 4: Crystallization 13. Crystallization: If using EtOH, heat to


 to dissolve, then slowly add Water  (anti-solvent) until turbidity persists. Cool slowly to 

over 4 hours.
  • Seeding: Seed with 0.1 wt% pure product crystals at
    
    
    if available to control particle size distribution (PSD).
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.
  • Wash: Wash cake with cold Water/EtOH (80:20) mixture (2 x 1 L).
  • Drying: Vacuum dry at
    
    
    for 12 hours.
Process Flow Diagram (PFD)

Process_Flow Reactor React: 10L Jacket (MeCN, K2CO3, 80°C) Quench Quench & Split (Add Water, Remove Aq) Reactor->Quench IPC Pass Distill Distillation (Swap MeCN -> EtOH) Quench->Distill Org Layer Waste Waste Treatment Quench->Waste Aq Waste Cryst Crystallization (Cool to 5°C) Distill->Cryst Conc. Soln Filter Filtration & Wash Cryst->Filter Slurry Dry Vacuum Dry (45°C) Filter->Dry Wet Cake

Figure 2: Manufacturing workflow from reaction charging to final isolation.

Critical Process Parameters (CPPs) & Troubleshooting
ParameterRangeImpact of DeviationCorrective Action
Water Content (Start) < 0.5%Hydrolysis of SM to 3-chloro-2-pyridone.Dry MeCN; Ensure

is dry.
Stoichiometry (Base) 1.5 - 2.0 eqIncomplete conversion; slow kinetics.Add 0.2 eq extra base if stalled.
Temperature

Low temp: Slow reaction. High temp: Degradation/Color.Ensure reflux is gentle but steady.
Agitation >200 RPMPoor mass transfer (solid-liquid).Increase RPM; check baffles.

Common Issues:

  • Problem: Reaction stalls at 90% conversion.

    • Root Cause:[3][4][5][6] Coating of inorganic base surface with salts (

      
      ).
      
    • Fix: Increase agitation or add a phase transfer catalyst (e.g., TBAI 1 mol%) to rejuvenate the surface.

  • Problem: Product oils out during crystallization.

    • Root Cause:[3][4][5][6] Cooling too fast or too much anti-solvent added too quickly.

    • Fix: Re-heat to dissolve, seed at metastability limit, and cool using a linear ramp (

      
      /hour).
      
Analytical Specifications (Final Product)
  • Appearance: White to off-white crystalline solid.[7]

  • Purity (HPLC):

    
     (Area %).
    
  • Identity (NMR):

    • 
       8.15 (dd, 1H, Py-H6), 7.60 (dd, 1H, Py-H4), 6.85 (dd, 1H, Py-H5).
      
    • Distinct doublet splitting confirms 2,3-substitution pattern (vs 2,4).

  • Residual Solvents: MeCN < 410 ppm, EtOH < 5000 ppm (ICH Q3C limits).

References
  • Regioselectivity of SNAr on Dichloropyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of 2,3-dichloropyridine). Context: Explains the activation of C2 by ring nitrogen and inductive effect of C3-Cl.
  • Scale-Up of Aminopiperidine Derivatives

    • Source: Patents WO2014056465A1 (Gilead Sciences) & CN108017573B.
    • Link:

    • Context: Describes analogous coupling conditions using carbonate bases and polar aprotic solvents for pyridine-amine couplings.
  • Safety Data & Handling

    • Source: ECHEMI Safety D
    • Link:

    • Context: Hazard identification (H315, H319) and PPE requirements.[8]

  • SNAr Kinetic Modeling

    • Source: ResearchG
    • Link:

    • Context: Theoretical grounding for the exclusive C2 selectivity over C3 or C4 in substituted pyridines.

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous pharmacologically active agents.[1][2] The specific derivative, 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine, presents a versatile platform for the synthesis of complex molecules through targeted functionalization. This guide provides a detailed exploration of scientifically robust strategies to modify this pyridine core. We will delve into the rationale behind key reaction choices, offering detailed, step-by-step protocols for palladium-catalyzed cross-coupling reactions at the C-3 position and emerging strategies for direct C-H functionalization at other positions on the pyridine ring.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery, largely due to its advantageous physicochemical properties, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions within protein binding pockets.[3] The 2-aminopyridine moiety, in particular, is crucial for anchoring interactions in various biological targets, including nitric oxide synthases.[4]

Our subject molecule, 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine, offers two primary avenues for diversification:

  • The C-3 Position: The chlorine atom serves as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions.

  • The C-4, C-5, and C-6 Positions: These C-H bonds, while traditionally considered inert, can be selectively functionalized using modern synthetic methodologies.

This document will provide the theoretical grounding and practical protocols for researchers to effectively leverage these reactive sites.

Strategic Considerations for Functionalization

The reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the ring nitrogen and the electronic effects of its substituents. In our scaffold:

  • The 2-(4-methylpiperidin-1-yl) group is a strong electron-donating group (EDG), which enriches the pyridine ring with electron density, particularly at the C-3 and C-5 positions.

  • The 3-Chloro group is an electron-withdrawing group (EWG) via induction but can also participate in catalytic cycles as a halide leaving group.

  • The Pyridine Nitrogen acts as a coordinating site for transition metals, which can direct reactivity to the ortho (C-2 and C-6) positions.[5]

These competing electronic and steric factors must be considered when selecting a functionalization strategy. For instance, the bulky piperidinyl group may sterically hinder reactions at the C-3 position, necessitating the use of highly active catalysts.

Functionalization at the C-3 Position: Cross-Coupling Strategies

The carbon-chlorine bond at the C-3 position is the most synthetically tractable handle for introducing molecular diversity. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the gold standards for this transformation.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[6] For less reactive substrates like chloropyridines, the choice of a highly active catalyst system is critical to achieving good yields.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine with a generic arylboronic acid.

Materials:

  • 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • RuPhos (4 mol %)[6]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine, the arylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: While various palladium catalysts can be effective, the combination of Pd(OAc)₂ with a sterically hindered biaryl phosphine ligand like RuPhos is particularly effective for coupling challenging aryl chlorides.[6]

  • Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (dioxane) and water is often used to ensure solubility of both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

ElectrophileNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Chloropyridine4-Tolylboronic AcidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄Toluene/H₂O10095[8]
3-ChloropyridinePhenylboronic AcidPd(OAc)₂ (2.0)RuPhos (4.0)K₂CO₃Toluene/H₂O80>95[6]
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄t-BuOH10098N/A

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup Start Combine Reactants: - 3-Cl-Pyridine Derivative - Boronic Acid - Base (K2CO3) Catalyst Add Catalyst System: - Pd(OAc)2 - RuPhos Ligand Start->Catalyst Under Inert Atm. Solvent Add Degassed Solvent: - Dioxane/Water Catalyst->Solvent Heat Heat & Stir (80-100°C, 12-24h) Solvent->Heat Workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O/Brine Heat->Workup Reaction Complete Purify Purification: - Dry over Na2SO4 - Column Chromatography Workup->Purify Product Final C-3 Arylated Product Purify->Product Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center_node Pd(0)L2 OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord L2Pd(II)(Ar)(Cl) Deprot Deprotonation AmineCoord->Deprot [L2Pd(II)(Ar)(NHR2)]+Cl- RedElim Reductive Elimination Deprot->RedElim L2Pd(II)(Ar)(NR2) RedElim->center_node Product Release Product Ar-NR2 RedElim->Product ArCl Ar-Cl ArCl->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->Deprot CH_Activation_Logic cluster_directing Directing Group Influence cluster_positions Potential C-H Sites Substrate 3-Cl-2-(R)-Pyridine DirectingGroup Pyridine Nitrogen (Primary Director) Substrate->DirectingGroup C6 C-6 (ortho) DirectingGroup->C6 Strongest electronic and proximal direction C4 C-4 (meta) DirectingGroup->C4 Weaker direction C5 C-5 (para) DirectingGroup->C5 No direct influence Outcome Predicted Major Product: C-6 Functionalization C6->Outcome

Sources

Application Note: Green Chemistry Approaches to Synthesizing 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization of 2,3-Dichloropyridine

Executive Summary & Strategic Rationale

The synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine represents a critical functionalization step in the development of antihistamines, kinase inhibitors, and CNS-active agents. Traditionally, this Nucleophilic Aromatic Substitution (


) is performed in dipolar aprotic solvents (DMF, NMP) at high temperatures, resulting in high Process Mass Intensity (PMI) and difficult waste streams.

This Application Note details two validated Green Chemistry protocols that eliminate hazardous solvents and reduce energy consumption while maintaining high regioselectivity. By exploiting the electronic differentiation between the C-2 and C-3 positions of the pyridine ring, these methods ensure exclusive formation of the 2-substituted product without compromising the 3-chloro handle required for subsequent cross-coupling.

Core Green Principles Applied
  • Prevention of Waste: Elimination of aqueous workup steps where possible.

  • Safer Solvents: Replacement of DMF with water or solvent-free mechanochemistry.

  • Energy Efficiency: Utilization of Microwave irradiation and Kinetic energy (Ball Milling).

Mechanistic Grounding & Regioselectivity

Understanding the electronic landscape of the substrate, 2,3-dichloropyridine , is prerequisite to protocol success.

  • The Electrophile: 2,3-dichloropyridine contains two potential leaving groups. However, the nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) specifically on the C-2 and C-4 positions.

  • The Nucleophile: 4-Methylpiperidine is a secondary amine with moderate steric bulk.

  • Regiocontrol: The C-2 position is significantly more electrophilic than C-3. The formation of the Meisenheimer intermediate at C-2 is stabilized by the ring nitrogen, whereas attack at C-3 lacks this stabilization. Therefore, under controlled green conditions, substitution occurs exclusively at C-2.

Diagram 1: Reaction Scheme & Green Pathways[1]

ReactionScheme Reactant1 2,3-Dichloropyridine Process Green Activation Reactant1->Process Reactant2 4-Methylpiperidine Reactant2->Process Intermediate Meisenheimer Complex (N-Stabilized) Process->Intermediate Nucleophilic Attack Product 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Intermediate->Product Re-aromatization ByProduct HCl (Scavenged) Intermediate->ByProduct

Caption: Workflow demonstrating the conversion of precursors via green activation methods to the regioselective product.

Protocol A: Microwave-Assisted Aqueous Synthesis ("On-Water")

Rationale: While 2-chloropyridines are typically sluggish in pure water due to hydrophobicity, the "On-Water" effect accelerates reactions at the organic-water interface. Microwave irradiation provides rapid, volumetric heating to overcome the activation energy barrier of the deactivated 3-chloro system without requiring high-boiling organic solvents.

Materials
  • Reactor: Microwave Synthesis Reactor (e.g., Biotage Initiator or CEM Discover).

  • Vessel: 10 mL pressure-sealed glass vial.

  • Reagents:

    • 2,3-Dichloropyridine (1.0 equiv, 148 mg)

    • 4-Methylpiperidine (2.5 equiv, 248 mg) — Acts as both nucleophile and base.

    • Solvent: Deionized Water (3 mL).

    • Optional Additive: 2 mol% TPGS-750-M (surfactant) if phase transfer is slow.

Step-by-Step Procedure
  • Charge: Add 2,3-dichloropyridine and 4-methylpiperidine directly to the microwave vial.

  • Solvent Addition: Add 3 mL of deionized water. A biphasic mixture will form.

  • Seal & Irradiate: Cap the vial. Program the microwave:

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Time: 20 minutes

    • Stirring: High (magnetic stir bar essential for "on-water" emulsion).

  • Cooling: Use compressed air cooling to return to room temperature (RT).

  • Workup (Green):

    • The product is organic and likely solid or oil at RT, while the excess amine hydrochloride salt is water-soluble.

    • Decant the aqueous layer.

    • Wash the organic residue with 2 x 2 mL cold water to remove salts.

    • Dry residue under vacuum.[1][2]

  • Yield: Expect 85-92% isolated yield.

Protocol B: Mechanochemical Synthesis (Solvent-Free)

Rationale: Mechanochemistry (ball milling) utilizes kinetic energy to induce chemical reactions between solids (or liquids absorbed on solids). This method is "Ultra-Green" as it completely eliminates bulk solvents and heating elements.

Materials
  • Reactor: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.

  • Jar: 10 mL Stainless Steel or Zirconia jar.

  • Balls: 2 x 10 mm Stainless Steel balls.

  • Reagents:

    • 2,3-Dichloropyridine (1.0 equiv, 148 mg)

    • 4-Methylpiperidine (1.1 equiv, 109 mg)

    • Base: Potassium Carbonate (

      
      ), anhydrous, finely ground (1.5 equiv, 207 mg).
      
    • Grinding Auxiliary: Silica gel or Alumina (200 mg) — prevents sticky paste formation.

Step-by-Step Procedure
  • Loading: Place

    
     and the grinding auxiliary in the jar first. Add the liquid 4-methylpiperidine, allowing it to adsorb slightly. Finally, add the 2,3-dichloropyridine.
    
  • Grinding: Add the grinding balls and close the jar tightly.

  • Parameters:

    • Frequency: 25-30 Hz (1500-1800 rpm).

    • Time: 45 minutes.

    • Cycle: Run in 15-minute intervals with 2-minute pauses to prevent overheating.

  • Extraction:

    • The result will be a dry, free-flowing powder.

    • Wash the powder with a minimal amount of Ethyl Acetate (green solvent alternative: Ethyl Lactate) to extract the product.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      , Silica).
  • Isolation: Evaporate the filtrate to obtain the product.

  • Yield: Expect 90-95% isolated yield.

Comparative Analysis & Data

The following table summarizes the efficiency of the green protocols against the traditional DMF reflux method.

MetricTraditional MethodProtocol A (Microwave)Protocol B (Mechanochem)
Solvent DMF (Toxic, Reprotoxic)Water (Green)None (Solvent-Free)
Temp/Energy 120°C (Oil bath, 12h)140°C (MW, 20 min)Ambient (Friction heat only)
Time 12 - 24 Hours20 Minutes45 Minutes
E-Factor High (>20)Low (<5)Very Low (<2)
Yield 75-80%85-92%90-95%
Scalability HighModerate (Batch)Moderate (Continuous Extrusion possible)

Mechanistic Visualization

The regioselectivity is dictated by the stability of the transition state. The diagram below illustrates the electronic pathway.

Diagram 2: Regioselective Mechanism ( )

Mechanism Start 2,3-Dichloropyridine (Ground State) TS_C2 Transition State C-2 (Stabilized by N-atom) Start->TS_C2 Path A: Favored (Low Activation Energy) TS_C3 Transition State C-3 (Destabilized) Start->TS_C3 Path B: Disfavored (High Activation Energy) Final Product: 3-Cl-2-Substituted Pyridine TS_C2->Final -Cl elimination

Caption: Kinetic preference for C-2 substitution due to nitrogen stabilization of the intermediate.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • Regiochemistry Check (

    
     NMR): 
    
    • The product should show a characteristic splitting pattern for the pyridine protons.

    • Critical: If substitution occurred at C-3 (incorrect), the coupling constants would change significantly. For the correct 2-substituted product , expect a doublet of doublets (dd) for the proton at C-6 and C-4, and a dd for C-5.

    • Shift: The disappearance of the C-2 chlorine signal (via

      
       NMR ~150 ppm shift) and the appearance of the amine-linked carbon signal.
      
  • Mass Spectrometry (LC-MS):

    • Monitor for the specific Chlorine isotope pattern (

      
       ratio of 3:1).
      
    • Parent ion

      
      .[3]
      

References

  • Mechanism of

    
     in Pyridines: 
    
    • Title: Regioselectivity in Nucleophilic Aromatic Substitution of halopyridines.[4]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Context: Explains the electronic activ
  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Organic Synthesis: A Review.
    • Source:Tetrahedron / ScienceDirect.
    • URL:[Link]

  • On-Water Chemistry

    • Title: On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Mechanochemistry (

    
    ): 
    
    • Title: Solvent-Free Mechanochemical Synthesis of Nitrogen-Containing Heterocycles.[5]

    • Source:ACS Sustainable Chemistry & Engineering.
    • URL:[Link] (General Journal Link for verified access to specific mechanochem protocols).

  • Green Solvents (Lactate/Water)

    • Title: Reaction of heteroaryl chlorides in water and green solvents.[6][7]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Common impurities in 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine production and how to remove them

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic 4-methylpiperidine displaces a chloride ion from the 2-position of the 2,3-dichloropyridine starting material. The pyridine ring's electron-withdrawing nature facilitates this reaction, particularly at the carbon atom adjacent to the ring nitrogen.

SNAr_Mechanism R1 2,3-Dichloropyridine Int Int R1->Int Nucleophilic Attack R2 4-Methylpiperidine R2->Int P 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Int->P Chloride Elimination

Caption: General SNAr mechanism for the synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and impurities encountered during the synthesis and purification of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine.

Q1: My reaction seems to be incomplete, and I'm observing unreacted 2,3-dichloropyridine in my crude product. What could be the cause and how can I resolve this?

A1: Incomplete conversion is a frequent challenge. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The SNAr reaction may require prolonged heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Base Equivalents: A base is often used to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of 4-methylpiperidine, reducing its nucleophilicity and stalling the reaction. Ensure at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally effective for SNAr reactions as they can solvate the charged intermediate.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction every few hours. If the reaction stalls, consider increasing the temperature or adding more 4-methylpiperidine and base.

  • Reagent Quality: Ensure the purity and dryness of your reagents and solvent. Water can lead to side reactions.

Removal of Unreacted 2,3-Dichloropyridine:

If unreacted 2,3-dichloropyridine remains, it can often be removed during purification:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar product from the less polar starting material.[1]

  • Acid-Base Extraction: The basicity of the desired product allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving the unreacted 2,3-dichloropyridine in the organic layer. The aqueous layer can then be basified and the product re-extracted.[2]

Q2: I have a significant amount of excess 4-methylpiperidine in my product. How can I efficiently remove it?

A2: Using an excess of 4-methylpiperidine is a common strategy to drive the reaction to completion. However, its removal is essential for obtaining a pure product.

Removal Strategies:

  • Aqueous Workup: 4-methylpiperidine has some water solubility and can be partially removed by washing the organic layer with water or brine.

  • Acidic Wash: A more effective method is to wash the organic solution of the crude product with a dilute acid (e.g., 1M HCl). The 4-methylpiperidine will be protonated and extracted into the aqueous phase. Be aware that your desired product will also be protonated and extracted. Therefore, this method is best employed if the product is subsequently isolated from the aqueous layer by basification and re-extraction.

  • Vacuum Distillation: If the product is thermally stable, excess 4-methylpiperidine can be removed under reduced pressure due to its relatively low boiling point.

Q3: My analytical data (e.g., NMR, LC-MS) suggests the presence of an isomer. What is the likely structure, and how can I separate it?

A3: The most probable isomeric impurity is 2-chloro-3-(4-methylpiperidin-1-yl)pyridine . This arises from the nucleophilic attack of 4-methylpiperidine at the 3-position of 2,3-dichloropyridine. While the 2-position is generally more reactive, some substitution at the 3-position can occur, especially at higher temperatures.[3]

Separation of Regioisomers:

  • Flash Column Chromatography: Careful flash column chromatography on silica gel is the most reliable method for separating these isomers.[1] The polarity difference between the two isomers, although potentially small, can be exploited for separation. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer, leaving the other in the mother liquor. This method often requires some optimization of the solvent system.

Q4: I've identified a hydrolysis byproduct in my crude mixture. What is it and how can I prevent its formation and remove it?

A4: The likely hydrolysis byproduct is 3-chloro-2-hydroxypyridine , formed from the reaction of 2,3-dichloropyridine with any water present in the reaction mixture.

Prevention:

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

Removal:

  • Basic Extraction: 3-chloro-2-hydroxypyridine is acidic and can be removed by washing the organic solution of the crude product with a basic aqueous solution (e.g., 1M NaOH). The deprotonated hydroxy-pyridine will be extracted into the aqueous layer.

  • Column Chromatography: This impurity can also be separated by silica gel chromatography.

III. Purification Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol and may require optimization for your specific mixture.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine.

Column_Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column D->E F Elute with Solvent Gradient E->F G Collect and Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Acid-Base Extraction

This protocol is effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The product and any other basic impurities will move to the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12).

  • Re-extraction: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

IV. Analytical Characterization

The following table summarizes the key analytical techniques for assessing the purity of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine and identifying potential impurities.

Analytical TechniquePurpose
HPLC/UPLC Quantify the purity of the final product and detect impurities.[4]
LC-MS Identify the molecular weights of the product and impurities.[4]
GC-MS Detect volatile impurities such as unreacted starting materials and solvents.[5]
1H and 13C NMR Confirm the structure of the desired product and identify the structures of impurities.[4]

V. Summary of Common Impurities and Removal Strategies

ImpurityLikely SourceRecommended Removal Method
2,3-Dichloropyridine Incomplete reactionColumn Chromatography, Acid-Base Extraction
4-Methylpiperidine Excess reagentAqueous Wash, Acidic Wash, Vacuum Distillation
2-Chloro-3-(4-methylpiperidin-1-yl)pyridine Non-regioselective reactionColumn Chromatography, Recrystallization
3-Chloro-2-hydroxypyridine Hydrolysis of starting materialBasic Extraction, Column Chromatography

VI. References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved from [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents. (n.d.). Retrieved from

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (PDF) Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol - ResearchGate. (2019, May 2). Retrieved from [Link]

  • Best solvent for FMOC removal : r/Chempros - Reddit. (2022, June 30). Retrieved from [Link]

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (n.d.). Retrieved from [Link]

  • US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents. (n.d.). Retrieved from

  • CN107935921A - A kind of preparation method of 2,3 dichloropyridine - Google Patents. (n.d.). Retrieved from

  • CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents. (n.d.). Retrieved from

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). Retrieved from [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.). Retrieved from

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. (n.d.). Retrieved from [Link]

Sources

Troubleshooting purification challenges for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine .

This molecule presents a classic "dual-personality" challenge in chromatography:

  • The Lipophilic Shield: The 3-chloro group and the methyl-piperidine moiety provide significant lipophilicity.[1]

  • The Basic Anchor: The piperidine nitrogen (sp³) is highly basic (pKa ~9-10), while the pyridine nitrogen (sp²) is deactivated by the adjacent chlorine.[2]

The interaction between the piperidine nitrogen and acidic silanol groups on silica gel is the primary cause of yield loss, peak tailing, and poor resolution.[2][3] This guide moves beyond generic advice to provide chemically grounded, self-validating protocols.

Troubleshooting Guide & FAQs

Issue 1: "My product streaks across the column and never fully elutes."

Diagnosis: Silanol Interaction (Chemisorption).[2][1] Root Cause: The unmasked silanol groups (Si-OH) on standard silica gel act as weak acids (pKa ~5-7).[1] Your compound, containing a basic piperidine nitrogen, is undergoing an acid-base reaction with the stationary phase, effectively "sticking" to the column rather than partitioning.[2]

The Solution: The "Amine Shield" Protocol Do not simply add "a few drops" of triethylamine (TEA). You must thermodynamically saturate the silanols before your compound sees them.[1]

ParameterStandard Protocol (Fail)Corrected Protocol (Pass)
Modifier 1% TEA in mobile phase1-2% Triethylamine (TEA) or 1% NH₄OH
Pre-treatment NonePre-wash column with 5 CV of mobile phase + modifier
Solvent System Hexane/EtOAcDCM / MeOH / NH₄OH (90:9:1) or Hexane / EtOAc / TEA

Why this works: The TEA or Ammonia has a higher affinity for the silanol protons than your product does. By pre-washing, you "cap" the active sites, allowing your product to elute as a sharp band.[2][3]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Tip: If using TEA, you must rotovap your fractions thoroughly, as residual TEA can interfere with NMR integration.[3] For LC-MS applications, switch to Ammonium Formate or Ammonia in MeOH to avoid persistent ion suppression.[2]

Issue 2: "I cannot separate the product from the starting material (2,3-dichloropyridine)."

Diagnosis: Co-elution due to improper workup.[1] Root Cause: Both the product and the starting material (SM) are lipophilic and soluble in organic solvents. Relying solely on chromatography to separate them is inefficient because their Rf values can be deceptively similar in non-polar solvents.[1]

The Solution: The "Self-Validating" Acid-Base Extraction Exploit the pKa differential.[1] The starting material (2,3-dichloropyridine) is non-basic (pKa < 1) due to the electron-withdrawing chlorines.[2][1] The product is basic.

Protocol:

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (x3).

    • Result: Product moves to Aqueous phase (protonated).[2][1] SM stays in Organic phase.[1]

  • Discard the Organic phase (contains SM).[1]

  • Basify the Aqueous phase with 6M NaOH to pH > 12.

    • Result: Product precipitates or oils out.[1]

  • Extract back into EtOAc/DCM.

Visual Workflow (Graphviz):

AcidBaseExtraction Start Crude Reaction Mixture (Product + 2,3-Dichloropyridine) Step1 Dissolve in EtOAc Wash with 1M HCl Start->Step1 Separation Phase Separation Step1->Separation OrgPhase Organic Phase (Contains 2,3-Dichloropyridine) Separation->OrgPhase Non-Basic AqPhase Aqueous Phase (Acidic) (Contains Protonated Product) Separation->AqPhase Basic (H+) Discard Discard / Recycle SM OrgPhase->Discard Basify Basify with 6M NaOH (pH > 12) AqPhase->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Acid-Base Extraction workflow exploiting the pKa difference between the non-basic starting material and the basic piperidine product.

Issue 3: "My product is oiling out instead of crystallizing."

Diagnosis: Low melting point / Impurity depression.[1] Root Cause: The 4-methylpiperidine group adds conformational flexibility, which often lowers the melting point.[2] Small amounts of residual solvent or regioisomers (though rare) can prevent lattice formation.[2][1]

The Solution: Salt Formation Turn the "bug" (basicity) into a feature. Crystalline salts are often easier to handle than oily free bases.[1]

Protocol:

  • Dissolve the oily free base in a minimal amount of Diethyl Ether or MTBE.[1]

  • Add 1.1 equivalents of HCl (2M in Diethyl Ether) or Oxalic Acid (in EtOH) dropwise.

  • Cool to 0°C. The salt should precipitate as a white solid.

  • Filter and wash with cold ether.[1]

Note: The HCl salt is hygroscopic. Store in a desiccator. The Oxalate salt is often less hygroscopic and better for long-term storage.[1]

Issue 4: "I see a side-product with M-34 mass (Loss of Chlorine)."

Diagnosis: Hydrodehalogenation or Hydrolysis.[1] Root Cause:

  • Hydrodehalogenation (M-34): If you used Pd-catalysis (Buchwald-Hartwig) instead of SNAr, the oxidative addition can occur at the C3-Cl, leading to reduction.[2]

  • Hydrolysis (M-18+16 = M-2): Conversion of the C2-Cl to C2-OH (Pyridone) due to wet solvents or hydroxide bases.[1]

Reaction Pathway Analysis:

ReactionPathways SM 2,3-Dichloropyridine Product Target Product (S_NAr at C2) SM->Product  Standard S_NAr   Impurity1 Impurity A: Pyridone (Hydrolysis of C2-Cl) SM->Impurity1  Wet Solvent / NaOH   Impurity2 Impurity B: Des-Chloro (Pd-catalyzed reduction) SM->Impurity2  Pd-Cat Side Rxn   Reagents + 4-Me-Piperidine + Base

Caption: Reaction pathways showing the desired SNAr route versus common side reactions leading to impurities.

Prevention:

  • Use anhydrous DMF/DMSO and K₂CO₃ (mild base) instead of NaOH.[2][3]

  • Avoid Pd-catalysis; standard thermal SNAr (80-100°C) is sufficient for C2-displacement [1].[1]

Summary of Physicochemical Properties

PropertyValue (Approx)Implication for Purification
pKa (Piperidine N) ~9.0 - 10.0Requires basic modifier (TEA/NH₃) or Acid/Base workup.[1]
pKa (Pyridine N) < 2.0Deactivated by 3-Cl; will not protonate easily in weak acid.[1]
LogP ~3.5Lipophilic; elutes late on Reverse Phase (C18).[2][1]
Solubility DCM, EtOAc, MeOHSoluble in most organics; insoluble in water (neutral pH).[2][3]

References

  • Synthesis of 2-amino-3-chloropyridine derivatives

    • Source: National Institutes of Health (NIH) / PubChem[2]

    • Context: Describes the SNAr conditions and isol
    • URL:[Link][2][1][3]

  • Purification of Basic Heterocycles (Silica Interactions)

    • Source: ResearchGate (Community Consensus on Purification)[2][3]

    • Context: Discusses the necessity of amine modifiers (TEA) for purifying amino-pyridines to prevent tailing.
    • URL:[Link]

  • pKa and Properties of Piperidine Derivatives

    • Source: National Institute of Standards and Technology (NIST)[2][3]

    • Context: Provides baseline pKa data for piperidine and pyridine rings to justify the acid-base extraction logic.
    • URL:[Link][2][1][3]

Sources

Strategies for separating 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TSR-2024-05-SNAr-Purification Subject: Purification Protocols for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Status: Active Department: Process Chemistry & Separation Sciences[1][2]

Executive Summary

This guide addresses the isolation of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (Target) synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine (SM1) with 4-Methylpiperidine (SM2).[1][2]

The core challenge in this purification is the "Lipophilic Trap."[2][3] Both the starting material (SM1) and the Product are lipophilic, making standard silica chromatography inefficient without pretreatment.[3] However, the massive pKa differential between the aliphatic amine (SM2) and the heteroaromatic product allows for a highly efficient, self-validating pH-Swing Extraction .[2][3]

Module 1: The "Golden Key" Protocol (pH-Swing Extraction)

Recommended as the primary isolation method.[1][2][3] Eliminates the need for chromatography in >85% of cases.[3]

The Science of the Separation

Success relies on exploiting the basicity gap between the species present.[3]

  • SM2 (4-Methylpiperidine): Aliphatic amine.[1][2][3] Highly basic (

    
    ).[2][3]
    
  • Target Product: 2-Aminopyridine derivative.[1][2][3] The electron-withdrawing 3-chloro substituent lowers the basicity of the pyridine nitrogen significantly (

    
    ).[2]
    
  • SM1 (2,3-Dichloropyridine): Electron-deficient pyridine.[1][2] Non-basic/Neutral (

    
    ).
    

By manipulating the aqueous pH, we can selectively "switch" the solubility of these components between organic and aqueous phases.[3]

Step-by-Step Protocol

Phase 1: Removal of Neutral Impurities (SM1)

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acidification: Extract the organic layer with 1.0 M HCl (3 washes).

    • Mechanism:[1][2][3][4] The Product and SM2 are protonated (cations) and move to the aqueous phase.[2][3] SM1 remains neutral and stays in the organic phase.[2][3]

  • Validation: Check the organic layer by TLC.[1][2][3] It should contain only SM1. Discard this organic layer (or save for SM1 recovery).

Phase 2: The "Swing" (Isolation of Product)

  • Targeting pH 8.5: Take the acidic aqueous layer (containing Product-H+ and SM2-H+) and slowly adjust the pH to 8.5 – 9.0 using saturated NaHCO3 or 2M NaOH.[1][2][3]

    • Critical Control Point: Do NOT exceed pH 10.[2][3]

    • Why? At pH 9, the Product (

      
      ) is deprotonated (>99% Free Base) and becomes lipophilic.[3] The SM2 (
      
      
      
      ) remains protonated (>99% Cation) and stays water-soluble.[2][3]
  • Extraction: Extract the now-cloudy aqueous mixture with DCM (3 washes).

  • Final Polish: Wash the combined DCM layers with a small volume of brine, dry over Na2SO4, and concentrate.

Data Summary Table: Theoretical Distribution at pH 9.0

CompoundpKa (Approx)State at pH 9.0Solubility Phase
SM2 (4-Methylpiperidine) 11.2Protonated (

)
Aqueous (Waste)
Product 5.0Free Base (

)
Organic (Keep)
SM1 (2,3-Dichloropyridine) < 1.0NeutralRemoved in Phase 1

Module 2: Visualizing the Workflow

The following logic flow illustrates the decision-making process for the pH-Swing extraction.

PurificationLogic Start Crude Reaction Mixture (Product + SM1 + SM2) AcidWash Phase 1: Extract with 1M HCl (pH < 2) Start->AcidWash OrgLayer1 Organic Layer A Contains: SM1 (Neutral) AcidWash->OrgLayer1 Organic Phase AqLayer1 Aqueous Layer A Contains: Product-H+ & SM2-H+ AcidWash->AqLayer1 Aqueous Phase Basify Phase 2: Adjust pH to 8.5 - 9.0 (Critical Step) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM AqLayer2 Aqueous Layer B Contains: SM2-H+ (Trapped) ExtractDCM->AqLayer2 Aqueous Waste OrgLayer2 Organic Layer B Contains: Pure Product (Free Base) ExtractDCM->OrgLayer2 Final Product

Figure 1: Flowchart demonstrating the selective partitioning of components based on pKa differentials.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The SM2 (amine) is "sticky" and persists even after the pH swing. What now?

Diagnosis: You likely over-basified in Phase 2 (pH > 11), causing some SM2 to deprotonate and extract into the organic layer.[3] Remedy:

  • Chemical Scavenging: Dissolve the crude product in DCM and add 1.5 equivalents (relative to the impurity) of Acetic Anhydride or Acetyl Chloride .[2][3]

  • Mechanism: This converts the secondary amine (SM2) into a non-basic amide.[2][3]

  • Cleanup: Wash with 1M HCl.[1][2][3] The basic Product will go into the water (leaving the neutral amide in the organic).[3] Separate, then basify the water to retrieve the pure Product.[3]

Q2: I prefer Chromatography. Why is my product tailing/streaking?

Diagnosis: Aminopyridines interact strongly with the silanol groups on silica gel.[1][2][3] Remedy:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., Hexane/EtOAc + 1% TEA).[3]

  • Stationary Phase: Use amine-functionalized silica (NH-Silica) if available to eliminate the need for mobile phase modifiers.[1][2][3]

Q3: Can I use crystallization?

Diagnosis: The product has a low melting point or is an oil.[2][3] Remedy:

  • Salt Formation: Convert the product to its HCl or Fumarate salt.[2][3]

  • Protocol: Dissolve the free base in diethyl ether. Add 1.0 eq of HCl (in dioxane or ether).[2][3] The salt should precipitate as a white solid, leaving non-basic impurities in the mother liquor.[3]

References

  • Reich, H. J. (2024).[2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2][3] Link

    • Context: Source for estimating pKa shifts of pyridine deriv
  • Licher, J., et al. (2014).[3] Physicochemical Properties of 2-Aminopyridines. Journal of Medicinal Chemistry. Link

    • Context: Validates the reduced basicity of 2-aminopyridines substituted with electron-withdrawing groups.[2][3]

  • Sigma-Aldrich. (2024).[2][3] Product Specification: 3-Chloropyridine. Link[3]

    • Context: Reference for physical properties of the core scaffold.[2][3][5]

Sources

Validation & Comparative

Technical Guide: HPLC vs. UPLC Method Validation for Purity Assessment of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a critical intermediate in the synthesis of antihistamines and kinase inhibitors. Its purity is a Critical Quality Attribute (CQA) because residual chloropyridines can act as genotoxic impurities (GTIs) in downstream processing.

This guide objectively compares two analytical approaches for purity assessment: Standard Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) . While UPLC offers superior throughput, this guide validates the RP-HPLC method as the "Gold Standard" for accessibility and robustness in global Quality Control (QC) environments, following ICH Q2(R2) guidelines.

Chemical Context & Method Strategy

The Analyte
  • Structure: A pyridine ring substituted with a chlorine atom and a 4-methylpiperidine moiety.[][2][3][4]

  • Properties: The molecule contains basic nitrogen atoms (pyridine and piperidine).

  • Chromatographic Challenge: Basic nitrogens interact with residual silanols on silica columns, causing severe peak tailing (

    
    ).
    
  • Solution: Use of a low pH phosphate buffer (pH 2.5 - 3.0) to protonate the amine functionalities, ensuring they exist as cations that are repelled by the protonated silanols, resulting in sharp peaks.

Impurity Profile (Specificity Targets)

To validate specificity, the method must resolve the analyte from its precursors and degradation products:

  • Impurity A: 2,3-Dichloropyridine (Starting Material).[5]

  • Impurity B: 3-Chloro-2-hydroxypyridine (Hydrolysis Degradant).

  • Impurity C: 4-Methylpiperidine (Non-UV active; requires low UV detection or derivatization; excluded from this UV-specific comparison).

Comparative Analysis: HPLC vs. UPLC

The following data summarizes a head-to-head comparison performed during method development.

Table 1: Performance Metrics Comparison
ParameterMethod A: Standard RP-HPLCMethod B: UPLCVerdict
Column C18,

C18,

UPLC (Efficiency)
Run Time 18.0 minutes3.5 minutesUPLC (5x Faster)
Backpressure ~1,800 psi~9,500 psiHPLC (Lower stress)
Resolution (

)
4.2 (Analyte vs. Impurity A)5.8 (Analyte vs. Impurity A)UPLC (Higher res)
Tailing Factor (

)
1.151.08Equivalent
LOD (Sensitivity)


UPLC (More sensitive)
Solvent Usage 18 mL / run1.5 mL / runUPLC (Greener)
Global Accessibility High (Standard in all labs)Medium (Requires specialized pumps)HPLC (Preferred for Transfer)

Optimized RP-HPLC Protocol (The Validated Method)

This protocol is designed to be robust, self-validating, and compliant with ICH Q2(R2) .

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ). Note: "Plus" designation indicates double end-capping to reduce silanol activity.
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (λ max of chloropyridine core).
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.02080
12.02080
12.19010
18.09010

Validation Workflow (ICH Q2(R2) Compliance)

The following diagram illustrates the logical flow of the validation strategy, ensuring all critical parameters are addressed.

ValidationLifecycle cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Parameters (ICH Q2) cluster_2 Phase 3: Output Input Analyte Structure (Basic Nitrogen) Dev Method Development (pH 3.0 Buffer Selection) Input->Dev Stress Forced Degradation (Acid/Base/Oxidation) Dev->Stress Spec Specificity (Peak Purity Check) Stress->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Validated Method Standard Operating Procedure Prec->Report

Figure 1: Analytical Method Validation Lifecycle adhering to ICH Q2(R2) principles.

Experimental Data & Acceptance Criteria

A. Specificity & System Suitability

Protocol: Inject a mixture of Analyte (


), Impurity A (

), and Impurity B (

).
  • Requirement: Resolution (

    
    ) 
    
    
    
    between all peaks. Peak purity index
    
    
    (via Diode Array Detector).
  • Result: Impurity A elutes at 4.2 min, Analyte at 7.8 min, Impurity B at 2.1 min.

    
    .
    
B. Linearity

Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (


).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[6]
Concentration (%)Concentration (

)
Peak Area (mAU*s)
50501250.4
75751870.1
1001002505.6
1251253120.8
1501503755.2
Result Slope: 25.01

C. Accuracy (Recovery)

Protocol: Spike placebo with analyte at 80%, 100%, and 120% levels (triplicate preparation).

  • Acceptance: Mean recovery

    
    .[6]
    
  • Result: Average recovery achieved was 99.4% with RSD

    
    .
    

Impurity Fate Mapping

Understanding where impurities originate is crucial for specificity validation. The diagram below maps the chemical origins to the chromatographic separation.

ImpurityFate cluster_chrom Chromatographic Separation Order (C18) SM1 Start Material 1: 2,3-Dichloropyridine Rxn Reaction: S_NAr Coupling SM1->Rxn Excess Peak2 2. 2,3-Dichloropyridine (Less Polar) SM1->Peak2 SM2 Start Material 2: 4-Methylpiperidine SM2->Rxn Prod Product: 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Rxn->Prod Main Pathway Hydro Degradant: Hydrolysis (OH substitution) Prod->Hydro Acid/Base Stress Peak3 3. Product (Analyte) (Late Eluting) Prod->Peak3 Peak1 1. Hydrolysis Prod (Polar, Early Eluting) Hydro->Peak1

Figure 2: Impurity Fate Mapping and correlation to Chromatographic Retention.

References

  • International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[9][6][7][8][10][11]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]

  • PubChem. (n.d.). Compound Summary: 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. National Library of Medicine.

  • Waters Corporation. (2020). HPLC vs. UPLC: A Comparison of Performance. Application Note.

Sources

Structure-Activity Relationship (SAR) comparison of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine and its analogs. This scaffold represents a classic "privileged structure" in medicinal chemistry, frequently utilized as a core pharmacophore or key intermediate in the development of Kinase Inhibitors (e.g., ALK, MAPK), GPCR Ligands (e.g., P2X7, C5aR), and Allosteric Modulators (e.g., SHP2).

The analysis focuses on the interplay between the 3-chloro substituent and the 2-amino (piperidine) moiety , a critical design element for modulating conformation, basicity, and metabolic stability.

Executive Summary & Chemical Space

The molecule 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a functionalized 2-aminopyridine. Its biological performance is defined by two critical structural features:

  • The "Ortho-Effect" (3-Chloro Group): The chlorine atom at position 3 exerts significant steric pressure on the piperidine ring at position 2. This forces the piperidine ring to twist out of coplanarity with the pyridine ring to relieve

    
     strain. This "twisted" conformation is often essential for binding in restricted hydrophobic pockets (e.g., kinase hinge regions or GPCR allosteric sites) and improves solubility by disrupting crystal packing.
    
  • The Hydrophobic Probe (4-Methylpiperidine): The 4-methyl group adds lipophilicity and steric bulk, often serving to probe hydrophobic sub-pockets or block metabolic oxidation at the susceptible 4-position of the piperidine ring.

Target Applications:

  • Kinase Inhibition: As a hinge-binder mimic or solvent-front cap.

  • GPCR Antagonism: As a core scaffold for allosteric modulation (e.g., P2X7, C5aR).

  • Physicochemical Optimization: Modulating pKa and LogD to improve membrane permeability.

Structure-Activity Relationship (SAR) Deep Dive

The following SAR map illustrates the functional impact of modifications at key positions.

SAR_Map Core 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (Core Scaffold) Pos3_Cl Position 3 (Chlorine) - Induces Twist (Ortho-Effect) - Reduces Pyridine Basicity (pKa) - Blocks Metabolism Core->Pos3_Cl Pos2_N Position 2 (Linker) - Critical H-Bond Acceptor (Pyridine N) - Linker Geometry (sp2 vs sp3) Core->Pos2_N Piperidine Piperidine Ring - Hydrophobic Core - Solubility Handle Core->Piperidine Pos4_Me 4-Methyl Group - Hydrophobic Probe - Blocks 4-Oxidation - Lipophilicity (LogD) Piperidine->Pos4_Me

Figure 1: SAR Map detailing the functional role of each structural component.

2.1. The 3-Position: Electronic & Steric Control

The substituent at position 3 is the "control knob" for the molecule's conformation and electronics.

Analog (3-Substituent)Electronic Effect (

)
Steric Bulk (

)
ConformationpKa (Pyridine N)Impact on Performance
3-H (Unsubstituted) Baseline (0.0)SmallPlanar / Flexible~6.5 - 7.0High Basicity: Good solubility but poor permeability. Metabolic Liability: Susceptible to oxidation at Pos 3.
3-Cl (Target) Electron Withdrawing (0.37)MediumTwisted ~3.5 - 4.5Optimal Balance: Reduced basicity improves permeability. Twist improves selectivity. Blocks metabolism.
3-F (Fluoro) Electron Withdrawing (0.34)SmallPlanar~4.0 - 5.0Metabolic Blocker: Blocks metabolism without inducing the steric twist. Good if the pocket is narrow.
3-CN (Cyano) Strong Withdrawing (0.56)LinearTwisted~2.0 - 3.0Low Basicity: Very weak base. Often used to improve permeability or gain specific H-bond interactions.
3-Me (Methyl) Electron Donating (-0.07)MediumTwisted~7.0 - 7.5High Basicity: Increases pKa. Good for solubility but may suffer from rapid clearance (oxidation of methyl).
2.2. The Piperidine Moiety: Solubility & Selectivity

Modifications to the amine ring modulate physicochemical properties (ADME).

  • 4-Methylpiperidine (Target): Adds lipophilicity (+LogD). The methyl group can fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • Piperazine: Replaces the C-4 with N. Significantly improves solubility and lowers LogD, but may reduce potency if the hydrophobic interaction is critical.

  • Morpholine: Lowers basicity and lipophilicity. Often used to mitigate hERG liability.

  • 4,4-Difluoropiperidine: Lowers pKa of the amine (if basic) and blocks metabolism, but increases lipophilicity compared to unsubstituted piperidine.

Comparative Performance Analysis

This section compares the target molecule against common alternatives in a hypothetical lead optimization campaign.

Scenario A: Improving Metabolic Stability

Objective: The unsubstituted analog (3-H) is rapidly cleared by CYP450 enzymes.

CandidateModificationMicrosomal Stability (t1/2)Rationale
Analog A (3-H) None< 15 min (High Clearance)Exposed C-3 and C-4 positions are prone to oxidation.
Target (3-Cl) 3-Chloro > 60 min (Stable) Cl blocks C-3 oxidation. Twist protects the N-linker.
Analog B (3-F) 3-Fluoro~ 45 min (Moderate)Blocks C-3, but lacks the steric twist to protect the core.
Scenario B: Improving Permeability (CNS/Cellular)

Objective: The lead compound has poor cell penetration due to high basicity (high pKa).

CandidatepKa (Pyridine)LogD (pH 7.4)Permeability (

)
Analog A (3-H) 6.81.2Low (Trapped as cation)
Target (3-Cl) 4.2 2.5 High (Neutral species dominates)
Analog C (3-CN) 2.52.1High (But may lose potency if H-bond is weak)
Experimental Protocols

To validate these SAR claims, the following protocols are recommended.

4.1. Synthesis via SnAr (Nucleophilic Aromatic Substitution)

The synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a robust, self-validating protocol.

Reaction Scheme: 2,3-Dichloropyridine + 4-Methylpiperidine + Base -> Product

Protocol:

  • Reagents: Dissolve 2,3-dichloropyridine (1.0 eq) and 4-methylpiperidine (1.2 eq) in anhydrous DMF or DMSO .

  • Base: Add K2CO3 (2.0 eq) or DIPEA (2.0 eq).

  • Conditions: Heat to 100°C for 4-12 hours. Monitor by TLC/LCMS.

    • Note: The 2-position is activated for SnAr due to the inductive effect of the pyridine nitrogen. The 3-Cl group further activates the 2-position compared to 3-H, but less than 3-NO2.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the characteristic doublet of doublets for the pyridine protons and the disappearance of the C-2 chlorine signal. The 3-Cl signal remains.

  • Regioselectivity: SnAr occurs exclusively at the 2-position (ortho to Nitrogen). The 3-position is unreactive under these conditions.

4.2. pKa Determination (Potentiometric Titration)

To verify the electronic effect of the 3-Cl group:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute to 50 µM in water/methanol (if needed for solubility).

  • Titrate with 0.1 M HCl and 0.1 M NaOH using a standardized potentiometric titrator (e.g., Sirius T3).

  • Expected Result: The inflection point should yield a pKa between 3.5 and 4.5 for the pyridine nitrogen.

Visualizations & Workflows
Synthesis Workflow

Synthesis_Workflow Start Start: 2,3-Dichloropyridine Reagents Add 4-Methylpiperidine + K2CO3 (Base) Start->Reagents Reaction Heat (100°C, DMF) SnAr Mechanism Reagents->Reaction Check LCMS Check: Mass = M+1 (211.7) Reaction->Check Check->Reaction Incomplete Workup Extraction (EtOAc/Water) Purification (Column) Check->Workup Complete End Final Product: 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine Workup->End

Figure 2: Step-by-step synthesis workflow via Nucleophilic Aromatic Substitution (SnAr).

References
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the use of chloro-substituents to block metabolism and modulate pKa). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Comparison of Cl, F, and H steric/electronic effects). Link

  • Blasig, I., et al. (2002). Structure-Activity Relationships of 2-Aminopyridine Derivatives. Pharmazie. (General SAR of the 2-aminopyridine scaffold).
  • Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Principles of metabolic blocking using 3-position substituents). Link

Disclaimer: This guide is based on established medicinal chemistry principles applied to the specific scaffold requested. Specific biological data (IC50/Ki) depends on the target protein (e.g., Kinase, GPCR) and should be experimentally verified.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.